molecular formula C20H18N4 B15251591 1,3-Diphenyl-5-(o-tolyl)formazan

1,3-Diphenyl-5-(o-tolyl)formazan

Cat. No.: B15251591
M. Wt: 314.4 g/mol
InChI Key: KSUKLVGDPSNHPH-KYZOMJKISA-N
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Description

1,3-Diphenyl-5-(o-tolyl)formazan is a chemical compound belonging to the formazan family. Formazans are characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. This compound is known for its vibrant color and is often used in various biochemical assays and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-5-(o-tolyl)formazan can be synthesized through the reaction of hydrazine derivatives with aromatic aldehydes or ketones. The general synthetic route involves the condensation of 1,3-diphenylformazan with o-tolualdehyde under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale chemical synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing techniques such as recrystallization for purification .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-(o-tolyl)formazan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Diphenyl-5-(o-tolyl)formazan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-5-(o-tolyl)formazan involves its interaction with cellular components, particularly enzymes involved in redox reactions. The compound can act as an electron acceptor or donor, facilitating various biochemical processes. Its molecular targets include enzymes such as dehydrogenases and oxidoreductases, which play crucial roles in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diphenyl-3-(p-tolyl)formazan
  • 1,3,5-Triphenylformazan
  • 3,5-Diphenyl-1-(m-tolyl)formazan

Uniqueness

1,3-Diphenyl-5-(o-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and interaction with biological molecules. Compared to other formazans, it may exhibit different colorimetric properties and reactivity profiles, making it suitable for specific applications in biochemical assays and research .

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N'-anilino-N-(2-methylphenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C20H18N4/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21-18-13-6-3-7-14-18/h2-15,21H,1H3/b23-20+,24-22?

InChI Key

KSUKLVGDPSNHPH-KYZOMJKISA-N

Isomeric SMILES

CC1=CC=CC=C1N=N/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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